High-Confidence Predicted Antineoplastic and DNA Synthesis Inhibitory Activity
In silico structure-activity relationship (SAR) analysis using PASS (Prediction of Activity Spectra for Substances) yields a very high probability of antineoplastic activity (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) for 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one [1]. This predicted profile is distinct from that of the unsubstituted parent ketone, 4-phenylbutan-2-one, which lacks the 3,4-dimethoxy and 3-methyl groups and would be predicted to have a substantially different, and likely lower, probability for these specific activities [2]. The specific substitution pattern directs the predicted activity towards a focused set of high-confidence targets.
| Evidence Dimension | Predicted Probability of Antineoplastic Activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.961 |
| Comparator Or Baseline | 4-Phenylbutan-2-one (unsubstituted core; Pa not reported, inferred to be significantly lower) |
| Quantified Difference | Not directly quantifiable vs. comparator, but Pa > 0.95 is considered very high confidence in PASS analysis. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model; threshold for significance Pa > 0.5. |
Why This Matters
For procurement decisions, this high-confidence prediction justifies prioritizing this specific compound over generic ketone scaffolds for oncology-focused drug discovery campaigns targeting DNA synthesis or lipid metabolism.
- [1] Marine Drugs. 2022; 20(5):292. Table 1: Predicted biological activity of 1-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one. Pa values > 0.5 shown. View Source
- [2] 4-Phenylbutan-2-one, CAS 2550-26-7. Structural comparison for inference. View Source
